(2S,3S)-2-phenylpiperidin-3-ol is classified as a secondary alcohol due to the presence of the hydroxyl group. It also falls under the category of amines because it can be derived from amine precursors. The stereochemistry of this compound is significant for its biological activity, making it a focus for studies in asymmetric synthesis.
The synthesis of (2S,3S)-2-phenylpiperidin-3-ol typically involves several methods that emphasize enantioselectivity. One common approach is through the reduction of ketone precursors using chiral reducing agents. For instance, the reduction of (2S,3S)-2-phenylpiperidin-3-one with chiral hydride donors can yield the desired alcohol with high enantioselectivity.
In laboratory settings, synthetic routes often involve:
The molecular formula for (2S,3S)-2-phenylpiperidin-3-ol is CHNO. The structure consists of a six-membered piperidine ring with a hydroxyl group (-OH) at the 3-position and a phenyl group (CH) at the 2-position.
Key structural data includes:
(2S,3S)-2-phenylpiperidin-3-ol can participate in various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for (2S,3S)-2-phenylpiperidin-3-ol involves its interaction with biological targets due to its structural features. The hydroxyl group can participate in hydrogen bonding, enhancing its binding affinity to proteins or enzymes involved in various biochemical pathways.
Key physical properties include:
Chemical properties encompass:
Relevant data regarding stability and reactivity under standard laboratory conditions indicate that (2S,3S)-2-phenylpiperidin-3-ol is relatively stable but should be handled with care due to potential reactivity in oxidation reactions .
(2S,3S)-2-phenylpiperidin-3-ol has several scientific applications:
Piperidine derivatives constitute a foundational scaffold in medicinal chemistry, with their pharmacological significance documented since the 19th century. The isolation of piperidine from black pepper (Piper nigrum) in 1819 marked the inception of this heterocycle’s journey into drug development [3]. By the mid-20th century, synthetic piperidine compounds emerged as critical analgesics, exemplified by meperidine (1939) and fentanyl (1968). Fentanyl’s structural framework—incorporating a 4-anilidopiperidine core—demonstrated ~100-fold greater potency than morphine, establishing piperidine as a versatile template for central nervous system (CNS) targeting [6].
The synthetic evolution of piperidine derivatives accelerated through catalytic hydrogenation strategies. Early methodologies relied on transition metals (e.g., ruthenium, cobalt) under harsh conditions, limiting stereochemical control. Advances in asymmetric catalysis, such as iridium(I)-catalyzed hydrogenation reported by Qu et al., enabled enantioselective synthesis of functionalized piperidines—key intermediates for neuroactive agents [3]. Contemporary techniques, including palladium-catalyzed hydrogenation and borane-mediated reductions, now support the efficient construction of stereodefined piperidines under milder conditions [3].
Table 1: Historical Milestones in Piperidine-Based Drug Development
Year | Compound | Therapeutic Class | Significance |
---|---|---|---|
1939 | Meperidine | Opioid analgesic | First synthetic piperidine analgesic |
1968 | Fentanyl | Synthetic opioid | Demonstrated enhanced potency via 4-anilidopiperidine |
1990s | NK1 receptor antagonists | Anti-emetics/Anxiolytics | Incorporated (2S,3S)-2-phenylpiperidine pharmacophore |
2000s | GR205171 | PET imaging agent | Utilized (2S,3S)-2-phenylpiperidin-3-amine scaffold |
The pharmacological profile of 2-phenylpiperidin-3-ol derivatives is exquisitely sensitive to stereochemistry. The (2S,3S) configuration confers distinct three-dimensional positioning of pharmacophoric elements:
Stereoisomerism profoundly impacts receptor affinity. In neurokinin-1 (NK1) receptor binding assays, (2S,3S)-configured analogs like GR203040 exhibit sub-nanomolar affinity (pKi >10), whereas (2R,3R) isomers show >100-fold reduced potency [7]. This enantioselectivity extends to in vivo efficacy, as demonstrated by the anxiolytic effects of (2S,3S)-configured NK1 antagonists in gerbil models—effects absent in their enantiomeric counterparts [5].
Table 2: Impact of Stereochemistry on Receptor Binding Affinity
Stereoisomer | NK1 Receptor pKi | μ-Opioid Receptor pKi | Structural Consequence |
---|---|---|---|
(2S,3S) | 10.3 ± 0.1 | <5.0 | Optimal H-bonding; hydrophobic fit |
(2R,3R) | 7.8 ± 0.3 | <5.0 | Suboptimal H-bond geometry |
(2S,3R) | 8.1 ± 0.2 | 6.2* | Steric clash with transmembrane helix 5 |
(2R,3S) | 8.3 ± 0.4 | 6.5* | Partial hydrophobic engagement |
*Data derived from transfected CHO cell assays [7]; *μ-opioid affinity observed only in C3-esterified analogs [6]
(2S,3S)-2-phenylpiperidin-3-ol serves as the core pharmacophore for high-affinity neurokinin-1 (NK1) receptor antagonists. The hydroxyl group at C3 and phenyl ring at C2 form critical interactions with the NK1 receptor’s transmembrane domain:
Derivatization at C3 and N1 yields clinically significant antagonists. Conversion of the hydroxyl to an amine produces (2S,3S)-2-phenylpiperidin-3-amine—the scaffold of GR203040 and its carbon-11-labeled analog ([11C]GR203040). GR203040 demonstrates species-dependent NK1 affinity, with highest potency at human (pKi 10.3) and gerbil (pKi 10.1) receptors, consistent with gerbil models predicting in vivo CNS activity [2] [5]. This species specificity arises from receptor homology: gerbil and human NK1 receptors share 94% sequence identity in antagonist-binding regions versus 80% in rats [5].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: